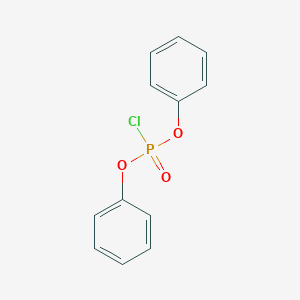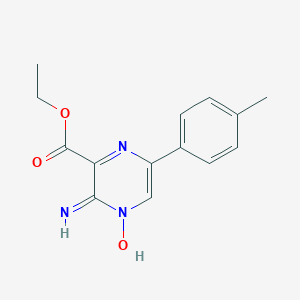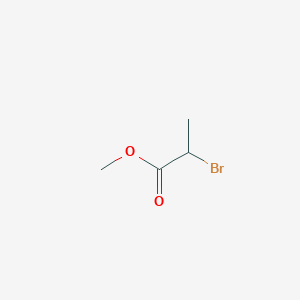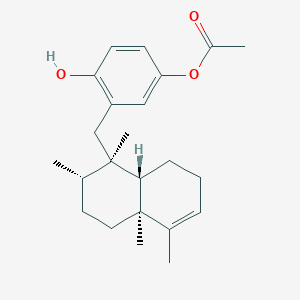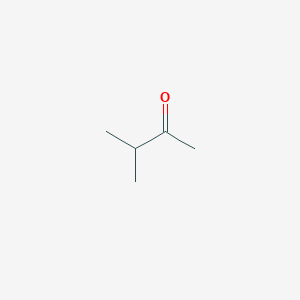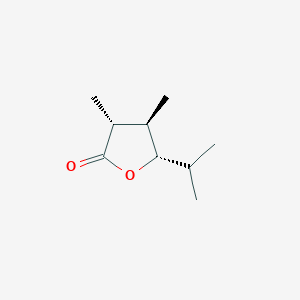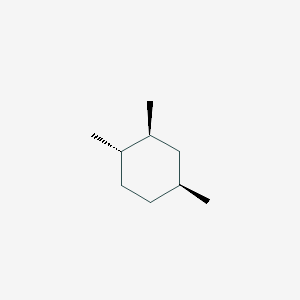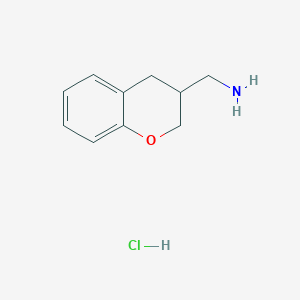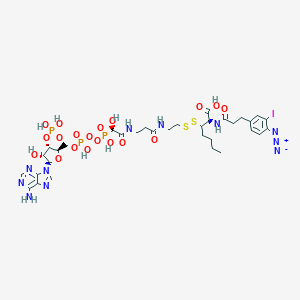
Act-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Act-CoA, also known as Activated Coenzyme A, is a vital molecule in cellular metabolism. It plays a crucial role in the transfer of acyl groups between molecules, which is essential for various metabolic processes. Act-CoA is synthesized in the cytoplasm and mitochondria of cells and is involved in the metabolism of carbohydrates, lipids, and amino acids.
Mécanisme D'action
Act-CoA acts as a carrier of acyl groups between molecules. It plays a crucial role in the transport of fatty acids into mitochondria for beta-oxidation. Act-CoA also participates in the biosynthesis of various lipids, including phospholipids, sphingolipids, and cholesterol.
Effets Biochimiques Et Physiologiques
Act-CoA has a significant impact on various metabolic pathways. It regulates the synthesis and breakdown of fatty acids, amino acids, and carbohydrates. Act-CoA also plays a role in the regulation of energy metabolism, including gluconeogenesis, glycolysis, and the citric acid cycle.
Avantages Et Limitations Des Expériences En Laboratoire
Act-CoA is a useful tool in scientific research, but it has its limitations. One of the main limitations is that it is unstable and difficult to work with. It is also relatively expensive and not readily available. However, Act-CoA has several advantages, including its ability to mimic the natural metabolic processes in the body, making it an excellent tool for studying metabolic pathways.
Orientations Futures
There are several future directions for Act-CoA research. One area of interest is the regulation of the synthesis and breakdown of different metabolic intermediates. Another area of interest is the role of Act-CoA in the regulation of cellular signaling pathways. Additionally, Act-CoA may have potential therapeutic applications in the treatment of metabolic disorders. Further research is needed to explore these possibilities fully.
Conclusion:
Act-CoA is a vital molecule in cellular metabolism, playing a crucial role in the transfer of acyl groups between molecules. It is synthesized from CoA and ATP and is involved in the metabolism of carbohydrates, lipids, and amino acids. Act-CoA is widely used in scientific research to study various metabolic pathways. It has several advantages, including its ability to mimic the natural metabolic processes in the body, making it an excellent tool for studying metabolic pathways. Although it has some limitations, further research is needed to explore its potential therapeutic applications and regulatory roles in metabolic pathways.
Méthodes De Synthèse
Act-CoA is synthesized from Coenzyme A (CoA) and ATP (Adenosine Triphosphate) in a two-step process catalyzed by the enzyme Acyl-CoA Synthetase. In the first step, CoA is activated by ATP to form Adenosine Diphosphate (ADP) and CoA-AMP. In the second step, the acyl group of a fatty acid is transferred to CoA-AMP, forming Act-CoA and releasing AMP.
Applications De Recherche Scientifique
Act-CoA is widely used in scientific research to study various metabolic pathways. It is used to investigate the metabolism of fatty acids, amino acids, and carbohydrates. Act-CoA is also used to study the role of enzymes involved in the synthesis and breakdown of different metabolic intermediates.
Propriétés
Numéro CAS |
121368-75-0 |
|---|---|
Nom du produit |
Act-CoA |
Formule moléculaire |
C33H47IN11O19P3S2 |
Poids moléculaire |
1185.7 g/mol |
Nom IUPAC |
(2R)-3-[2-[3-[[(2R)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]peroxy-hydroxyphosphoryl]-2-hydroxyacetyl]amino]propanoylamino]ethyldisulfanyl]-2-[3-(4-azido-3-iodophenyl)propanoylamino]heptanoic acid |
InChI |
InChI=1S/C33H47IN11O19P3S2/c1-2-3-4-21(24(32(50)51)42-23(47)8-6-17-5-7-19(43-44-36)18(34)13-17)69-68-12-11-37-22(46)9-10-38-30(49)33(52)65(53,54)63-64-67(58,59)60-14-20-27(62-66(55,56)57)26(48)31(61-20)45-16-41-25-28(35)39-15-40-29(25)45/h5,7,13,15-16,20-21,24,26-27,31,33,48,52H,2-4,6,8-12,14H2,1H3,(H,37,46)(H,38,49)(H,42,47)(H,50,51)(H,53,54)(H,58,59)(H2,35,39,40)(H2,55,56,57)/t20-,21?,24+,26-,27-,31-,33-/m1/s1 |
Clé InChI |
INNXFTJYJFYUQJ-FLQPUNRMSA-N |
SMILES isomérique |
CCCCC([C@@H](C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)[C@H](O)P(=O)(O)OOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
SMILES |
CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
SMILES canonique |
CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
Synonymes |
ACT-COA coenzyme A, N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine- N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



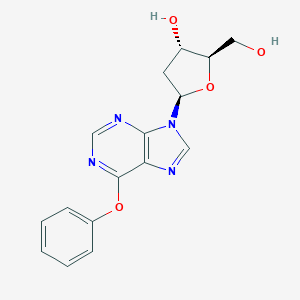
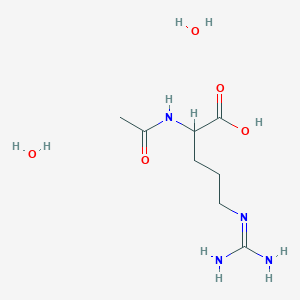
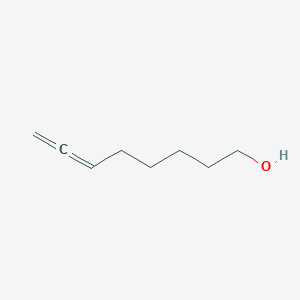
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
